molecular formula C20H16N2S B5600720 5-(1-naphthylmethyl)-N-phenyl-1,3-thiazol-2-amine

5-(1-naphthylmethyl)-N-phenyl-1,3-thiazol-2-amine

Cat. No. B5600720
M. Wt: 316.4 g/mol
InChI Key: XAOYELZDXKFSRZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiazole derivatives, including compounds similar to 5-(1-naphthylmethyl)-N-phenyl-1,3-thiazol-2-amine, often involves cyclization reactions, where precursor molecules undergo chemical transformations to form the thiazole core. Methods such as the reaction of substituted thioureas or thioamides with α-haloketones or α,β-unsaturated carbonyl compounds are common. Specific synthesis routes depend on the desired substituents on the thiazole ring and the complexity of the target molecule.

Molecular Structure Analysis

Thiazole derivatives, including this compound, exhibit a planar thiazole core, which can engage in π-π stacking interactions due to the aromatic nature of the thiazole and naphthyl rings. These interactions are crucial for the molecular packing in the solid state and can influence the compound's physical properties and reactivity. The spatial arrangement of the substituents affects the molecule's overall shape and its potential biological activity.

Chemical Reactions and Properties

Compounds with a thiazole core can participate in various chemical reactions, including nucleophilic substitutions at the thiazole ring, electrophilic substitutions at the phenyl and naphthyl rings, and cycloadditions. The reactivity can be modulated by the nature of the substituents, which can either activate or deactivate the ring towards certain reactions. The presence of both electron-donating and electron-withdrawing groups in this compound can lead to unique reactivity patterns.

Physical Properties Analysis

The physical properties of thiazole derivatives are influenced by their molecular structure. Properties such as melting point, solubility in various solvents, and crystalline structure can be predicted based on the compound's molecular geometry and intermolecular interactions. For instance, strong hydrogen bonding or π-π stacking can lead to higher melting points and lower solubility in nonpolar solvents.

Chemical Properties Analysis

The chemical properties of this compound, such as acidity/basicity, electrophilic and nucleophilic reactivity, and redox behavior, are determined by its functional groups. The thiazole ring's nitrogen and sulfur atoms can act as nucleophiles, while the aromatic rings can undergo electrophilic substitution reactions. The compound's reactivity can also be influenced by the presence of substituents, which can stabilize or destabilize reactive intermediates.

References (Sources)

For detailed information on similar compounds and their properties, studies such as those on molecular cocrystals and synthesis of thiazole derivatives provide valuable insights:

  • Graham Smith & D. Lynch (2013). Molecular cocrystals of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine: hydrogen bonding in the structures of the 1:1 adduct with 2-(naphthalen-2-yloxy)acetic acid and the salt with 3,5-dinitrobenzoic acid. Acta Crystallographica. Section C, Crystal Structure Communications (source).

  • C. T. K. Kumar et al. (2013). Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. Organic Chemistry International (source).

  • R. Dani et al. (2013). Syntheses, spectral, X-ray and DFT studies of 5-benzyl-N-phenyl-1,3,4-thiadiazol-2-amine, 2-(5-phenyl-1,3,4-thiadiazol-2-yl) pyridine and 2-(5-methyl-1,3,4-thiadiazole-2-ylthio)-5-methyl-1,3,4-thiadiazole obtained by Mn(II) catalyzed reactions. Journal of Molecular Structure (source).

properties

IUPAC Name

5-(naphthalen-1-ylmethyl)-N-phenyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2S/c1-2-10-17(11-3-1)22-20-21-14-18(23-20)13-16-9-6-8-15-7-4-5-12-19(15)16/h1-12,14H,13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAOYELZDXKFSRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC=C(S2)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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